molecular formula C8H6BrClO2 B1362421 Methyl 2-Bromo-5-chlorobenzoate CAS No. 27007-53-0

Methyl 2-Bromo-5-chlorobenzoate

Cat. No. B1362421
CAS RN: 27007-53-0
M. Wt: 249.49 g/mol
InChI Key: BIECSXCXIXHDBC-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-5-chlorobenzoate is a chemical compound used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Methyl 2-Bromo-5-chlorobenzoate involves a reaction under catalyst action, where 2-chlorobenzotrichloride and bromide reagent are reacted . The product is then hydrolyzed in acid condition to obtain the bromo-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular formula of Methyl 2-Bromo-5-chlorobenzoate is C8H6BrClO2 . Its molecular weight is 249.49 g/mol .


Physical And Chemical Properties Analysis

Methyl 2-Bromo-5-chlorobenzoate is a solid at 20 degrees Celsius . It has a melting point of 39.0 to 43.0 °C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Process Development

  • Process Development for Synthesis : Methyl 2-bromo-6-chlorobenzoate, a closely related compound, was developed in a pilot plant, focusing on esterification and effective temperature control during synthesis. This work demonstrates the compound's potential for scalable production (Hickey et al., 2005).

Chemical Reactivity and Mechanism Studies

  • Regioselectivity in Reactions : Research on methyl chlorobenzoate analogues, including methyl 2,5-dichlorobenzoate and others, has been conducted to understand their reactivity and regioselectivity in radical nucleophilic substitution reactions (Montañez et al., 2010).

Applications in Drug Synthesis

  • Drug Synthesis Application : Methyl 2-Bromo-5-chlorobenzoate derivatives have been used in the synthesis of dapagliflozin, an antidiabetic drug. This showcases the compound's role in pharmaceutical synthesis (Jie Yafei, 2011).

Applications in Organic and Coordination Chemistry

  • Utility in Organic Chemistry : Its derivatives have been used in the one-pot halomethylation of salicylaldehydes, indicating its utility in creating functional arms for applications in organic and coordination chemistry (Wang et al., 2006).

Environmental and Agricultural Applications

  • Agricultural Use and Environmental Impact : Research has been done on methyl bromide, a compound related to methyl 2-bromo-5-chlorobenzoate, to understand its volatilization from agricultural fields and its environmental impact, highlighting the need for responsible usage of such compounds (Majewski et al., 1995).

Safety And Hazards

Methyl 2-Bromo-5-chlorobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECSXCXIXHDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299702
Record name Methyl 2-Bromo-5-chlorobenzoate
Source EPA DSSTox
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Bromo-5-chlorobenzoate

CAS RN

27007-53-0
Record name 27007-53-0
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Record name Methyl 2-Bromo-5-chlorobenzoate
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Record name Methyl 2-Bromo-5-chlorobenzoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a stirred solution of 2-bromo-5-chlorobenzoic acid (11 g, 46.7 mmol, HPLC RT=2.99 min) in methanol (250 mL) at 0° C. was bubbled HCl gas. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentrated in vacuo to give an orange oil, which was purified by flash chromatography using hexanes as eluant to give methyl 2-bromo-5-chlorobenzoate as a colorless oil (10.7 g, 92% yield). TLC Rf=0.6 (5% EtOAc-hexanes); HPLC RT=3.48 min, method A; 1H NMR (CDCl3, 400MHz) 7.78 ppm (d, 1H, J=2.6 Hz); 7.59 ppm (d, 1H, J=12.81 Hz); 7.30 ppm (dd, 1H, J=8.6, 2.5 Hz); 3.94 ppm (s, 3H).
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Synthesis routes and methods IV

Procedure details

To a suspension of 2-bromo-5-chloro-benzoic acid (2.5 g, 10.6 mmol) in dichloromethane (50 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 6 ml, 12 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 30 minutes, methanol (10 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (150 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with dichloromethane-hexane (1:2) to provide methyl 2-bromo-5-chloro-benzoate (2.1 g, 79% yield).
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Synthesis routes and methods V

Procedure details

2-bromo-5-chlorobenzoic acid (4 g, 0.016 mol) was dissolved in MeOH (20 ml) and sulphuric acid (1 ml) was added. The reaction was refluxed for 3 h then cooled at RT. Water (20 ml) was added and the solid was filtered, dissolved in DCM and washed with saturated aqueous solution of NaHCO3. The organic solvent was dried (Na2SO4) and evaporated to obtain 4.17 g of the title compound as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-Bromo-5-chlorobenzoate
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Methyl 2-Bromo-5-chlorobenzoate
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Methyl 2-Bromo-5-chlorobenzoate
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Methyl 2-Bromo-5-chlorobenzoate
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Methyl 2-Bromo-5-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Bromo-5-chlorobenzoate

Citations

For This Compound
20
Citations
R Mancuso, CS Pomelli, F Malafronte, A Maner… - academia.edu
… Methyl 2-bromo-5-chlorobenzoate and methyl 3-methyl-2-iodobenzoate were prepared by Fischer … Methyl 2-bromo-5-chlorobenzoate. Yield: 2.35 g, starting from 2.35 g of 5-chloro-2…
Number of citations: 0 www.academia.edu
B Lu, M Zhao, G Ding, X Xie, L Jiang… - …, 2017 - Wiley Online Library
… Similarly, compounds (1 k) were prepared from the methyl 2-bromo-5-chlorobenzoate and n-butyl vinyl ether. The desired product was purified by column chromatography (PE/EA=10:1)…
TD Nelson, CR LeBlond, DE Frantz… - The Journal of …, 2004 - ACS Publications
… To a mechanically stirred heterogeneous mixture of CuCN (220 g, 2.4 mol) in DMF (2.5 L) under an atmosphere of nitrogen was added methyl-2-bromo-5-chlorobenzoate 7 (550 g, 2.2 …
Number of citations: 54 pubs.acs.org
HL Pan, TL Fletcher - Journal of Medicinal Chemistry, 1970 - ACS Publications
Preparation of the diphenamic acids (I) was carried out by condensation of the aminofluorenes with the corresponding diphenic anhydrides in CH2CI2. Ring closure of Iin Ac20 (with …
Number of citations: 2 pubs.acs.org
T Vlaar, P Mampuys, M Helliwell… - The Journal of …, 2013 - ACS Publications
… Prepared from methyl 2-bromo-5-chlorobenzoate. Reaction time for MCR step: 2 min. The intermediate 4-(tert-butylamino)-7-chlorophthalazin-1(2H)-one (4b) was purified by flash …
Number of citations: 50 pubs.acs.org
C Boureghda, A Macé, F Berrée, T Roisnel… - Organic & …, 2019 - pubs.rsc.org
… c Unlike other 2-bromo α-methylstyrenes, 3f was prepared according to the following sequence: addition of methylmagnesium bromide to methyl 2-bromo-5-chlorobenzoate and …
Number of citations: 5 pubs.rsc.org
K Kobayashi, Y Kanbe, M Horiuchi - Synthesis, 2011 - thieme-connect.com
… Then, 5-chloro-2-ethylsulfanylbenzoate (2b) was obtained in 80% yield by substitution of 2-bromo function of commercially available methyl 2-bromo-5-chlorobenzoate (3) with ethane …
Number of citations: 5 www.thieme-connect.com
JA Crossley - 2015 - etheses.whiterose.ac.uk
This thesis details recent advances in the field of redox neutral organocatalytic aza-Wittig chemistry, contributing to ongoing research into the development of novel catalytic processes …
Number of citations: 3 etheses.whiterose.ac.uk
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
… It was synthetized according to GP1A from methyl 2-bromo-5-chlorobenzoate (748 mg, 3 mmol), 4-formylphenylboronic acid (495 mg, 3.3 mmol), cesium carbonate (3.42 g, 10.5 mmol), …
Number of citations: 8 pubs.acs.org
CA Cole, HL Pan, MJ Namkung… - Journal of Medicinal …, 1970 - ACS Publications
146.5-150 I (.’ so(il\" 19 2-Fluorenyl 239-240 IB) 97 OH N" 211 4-Fluovenyl 254.5-254.5 B; s7 C27lll7X (> 2 21 4-Fluovenyl 246-247 (Bi 90(. 41-N< 1 Fluovenylene-2, 7-bh 457--458.5 …
Number of citations: 7 pubs.acs.org

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